molecular formula C10H14BrNO3S B13636036 4-(4-Bromophenoxy)butane-1-sulfonamide

4-(4-Bromophenoxy)butane-1-sulfonamide

Cat. No.: B13636036
M. Wt: 308.19 g/mol
InChI Key: DUEJGDNHAVRUSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)butane-1-sulfonamide typically involves the reaction of 4-bromophenol with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the sulfonamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)butane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed, although this is less common for sulfonamides.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products

Scientific Research Applications

4-(4-Bromophenoxy)butane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: While not used directly as a drug, it serves as a model compound for developing new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for binding to the active site . This competitive inhibition can disrupt normal biochemical pathways, making the compound useful for studying enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenoxy)butane-1-sulfonamide
  • 4-(4-Fluorophenoxy)butane-1-sulfonamide
  • 4-(4-Methylphenoxy)butane-1-sulfonamide

Uniqueness

4-(4-Bromophenoxy)butane-1-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with molecular targets. This makes it a valuable tool for studying the effects of halogen substitution on biological activity .

Properties

Molecular Formula

C10H14BrNO3S

Molecular Weight

308.19 g/mol

IUPAC Name

4-(4-bromophenoxy)butane-1-sulfonamide

InChI

InChI=1S/C10H14BrNO3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2,(H2,12,13,14)

InChI Key

DUEJGDNHAVRUSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCS(=O)(=O)N)Br

Origin of Product

United States

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